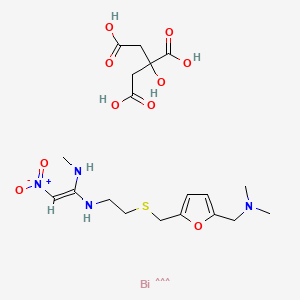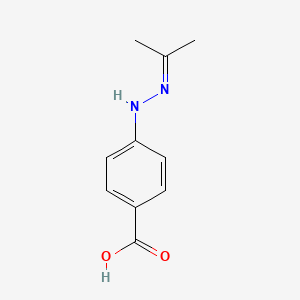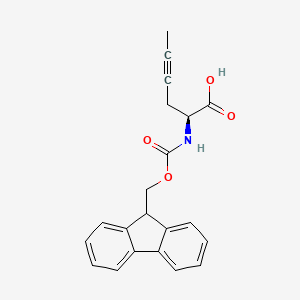
Fmoc-(S)-2-aminohex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-aminohex-4-ynoic acid is a derivative of amino acids that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions at other sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-aminohex-4-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids onto a solid support. This method ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-aminohex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry
Fmoc-(S)-2-aminohex-4-ynoic acid is widely used in the synthesis of peptides and proteins. Its Fmoc-protected form allows for selective deprotection and coupling reactions, making it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of bioactive peptides that can modulate biological pathways .
Medicine
This compound is used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-aminohex-4-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed by a base, typically piperidine, to expose the amino group for further coupling reactions . The alkyne group can participate in click chemistry reactions, forming triazoles that enhance the stability and bioactivity of the peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These include Fmoc-protected glycine, alanine, and phenylalanine.
Boc-protected amino acids: These include Boc-protected lysine and arginine.
Uniqueness
Fmoc-(S)-2-aminohex-4-ynoic acid is unique due to its alkyne group, which allows for additional chemical modifications through click chemistry. This feature is not present in other Fmoc-protected amino acids, making it a versatile building block for the synthesis of complex peptides and bioactive molecules .
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |
InChI Key |
PVYRHLYBXKFNPL-IBGZPJMESA-N |
Isomeric SMILES |
CC#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



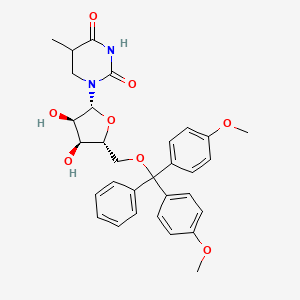
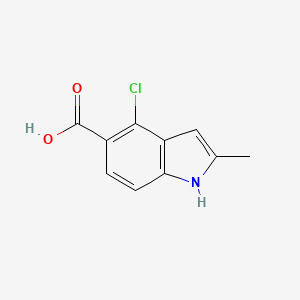
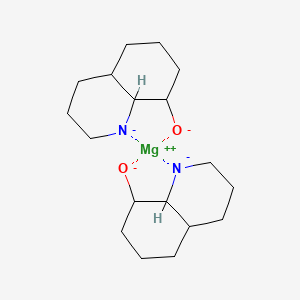
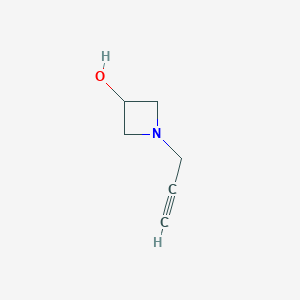
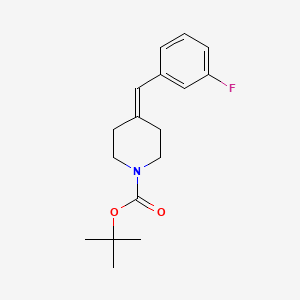
![8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B12329498.png)
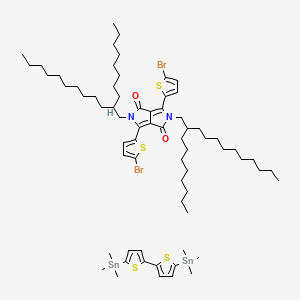
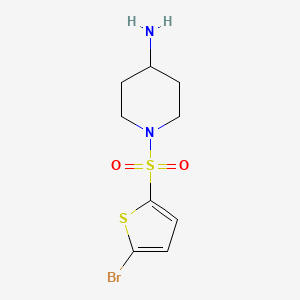
![Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-](/img/structure/B12329526.png)
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12329535.png)

